
ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate is a complex organic compound that features a benzofuran and chromenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate can be achieved through a multi-step process involving the formation of the benzofuran and chromenone rings, followed by their coupling. One common method involves the use of ethyl 2-(2,4-dimethoxybenzoyl)acetate and 3-methoxy phenol as starting materials, which are reacted in dichloroethane (DCE) at 70°C in the presence of iron(III) chloride (FeCl3) as a catalyst and 2,2’-bipyridine as an additive .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to increase yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Ethyl 2-((3-(benzofuran-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate can be compared with other similar compounds, such as:
Benzofuran derivatives: Known for their anti-tumor and anti-viral activities.
Chromenone derivatives: Studied for their anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its combined benzofuran and chromenone structure, which may confer synergistic biological activities .
Propriétés
Formule moléculaire |
C23H20O6 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
ethyl 2-[3-(1-benzofuran-2-yl)-8-methyl-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C23H20O6/c1-4-26-23(25)14(3)28-18-10-9-16-21(24)17(12-27-22(16)13(18)2)20-11-15-7-5-6-8-19(15)29-20/h5-12,14H,4H2,1-3H3 |
Clé InChI |
SSYKBPDYQMJVGZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC4=CC=CC=C4O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


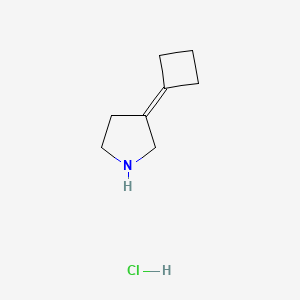
![(E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride](/img/structure/B14879455.png)
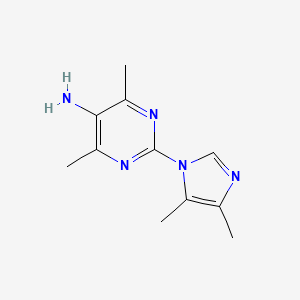


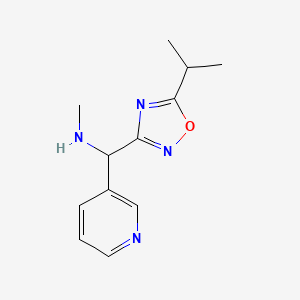

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B14879499.png)

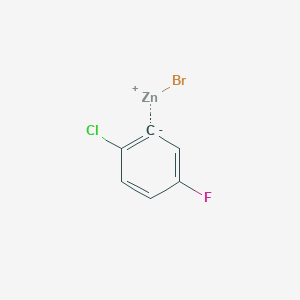
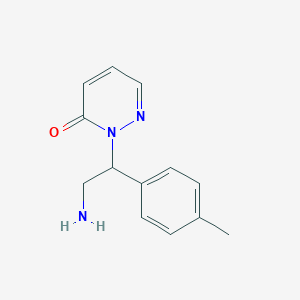

![2-Amino-4-[1,3]dioxan-2-yl-phenol](/img/structure/B14879537.png)
![5-(4-Fluorophenyl)-N-[2-(thiophen-2-YL)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14879538.png)
